molecular formula C36H46CaO6S2 B12666955 Calcium bis(di(tert-butyl)naphthalenesulphonate) CAS No. 85614-29-5

Calcium bis(di(tert-butyl)naphthalenesulphonate)

Cat. No.: B12666955
CAS No.: 85614-29-5
M. Wt: 679.0 g/mol
InChI Key: ZMZJSSHWIFTNKO-UHFFFAOYSA-L
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Description

Calcium bis(di(tert-butyl)naphthalenesulphonate) (CAS 85614-29-5) is an organocalcium sulfonate compound with the molecular formula C₃₆H₄₆CaO₆S₂ and a molecular weight of approximately 679 g/mol . It belongs to the broader class of naphthalene sulfonic acids and salts (NSAs), which are commercially produced and do not occur naturally in the environment . These substances are known for their use across various industrial and research applications. Structurally related calcium sulfonates, such as calcium dinonylnaphthalenesulfonate (CaDNNSA), are utilized in the formulation of fuels, lubricants, paints, coatings, and products for oil and natural gas extraction . These compounds often function as surfactants or detergents in industrial settings. Patents describe the use of similar overbased calcium sulfonates as detergents in lubricating oils, highlighting their role in neutralizing acidic by-products formed during the oxidation of lubricants and in keeping engines clean by preventing the buildup of sludge and varnish . From a research perspective, studies on substances within the NSAs group indicate that they are generally considered to be of low ecological risk and low concern for human health at current levels of exposure in industrial contexts . This reagent is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

85614-29-5

Molecular Formula

C36H46CaO6S2

Molecular Weight

679.0 g/mol

IUPAC Name

calcium;2,3-ditert-butylnaphthalene-1-sulfonate

InChI

InChI=1S/2C18H24O3S.Ca/c2*1-17(2,3)14-11-12-9-7-8-10-13(12)16(22(19,20)21)15(14)18(4,5)6;/h2*7-11H,1-6H3,(H,19,20,21);/q;;+2/p-2

InChI Key

ZMZJSSHWIFTNKO-UHFFFAOYSA-L

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].CC(C)(C)C1=CC2=CC=CC=C2C(=C1C(C)(C)C)S(=O)(=O)[O-].[Ca+2]

Origin of Product

United States

Preparation Methods

General Synthetic Route

The primary method for preparing calcium bis(di(tert-butyl)naphthalenesulphonate) involves the neutralization reaction between di(tert-butyl)naphthalenesulfonic acid and a calcium base such as calcium carbonate or calcium hydroxide. The reaction proceeds as follows:

$$
2 \text{ R-SO}3\text{H} + \text{CaCO}3 \rightarrow \text{Ca(R-SO}3)2 + \text{CO}2 + \text{H}2\text{O}
$$

or

$$
2 \text{ R-SO}3\text{H} + \text{Ca(OH)}2 \rightarrow \text{Ca(R-SO}3)2 + 2 \text{H}_2\text{O}
$$

where R-SO3H represents di(tert-butyl)naphthalenesulfonic acid.

Detailed Procedure

  • Step 1: Preparation of Reactants
    Di(tert-butyl)naphthalenesulfonic acid is dissolved in an appropriate organic solvent or oil medium to facilitate reaction kinetics.

  • Step 2: Addition of Calcium Base
    Calcium carbonate or calcium hydroxide is gradually added to the acid solution under stirring. The reaction mixture is maintained at a controlled temperature, typically between 40°C and 90°C, to optimize neutralization and salt formation.

  • Step 3: Reaction Monitoring
    The reaction progress is monitored by measuring the pH and the consumption of acid groups, often by titration or spectroscopic methods.

  • Step 4: Removal of By-products
    Carbon dioxide (if calcium carbonate is used) and water formed during the reaction are removed by controlled heating and nitrogen purging to drive the reaction to completion and to purify the product.

  • Step 5: Isolation and Purification
    The resulting calcium bis(di(tert-butyl)naphthalenesulphonate) is isolated by filtration or centrifugation, followed by drying under vacuum or inert atmosphere to obtain the pure compound.

Data Table: Typical Reaction Parameters

Parameter Typical Range/Value Notes
Reactants Di(tert-butyl)naphthalenesulfonic acid and CaCO3 or Ca(OH)2 Stoichiometric ratio 2:1 (acid:Ca)
Solvent Mineral oil or organic solvent Facilitates dissolution and reaction
Temperature 40°C to 90°C Controlled to optimize reaction rate
Reaction Time 1 to 12 hours Depends on scale and method
Gas Flow (if CO2 used) 0.77 to 0.82 standard cubic feet/hour For neutralization and overbasing
pH Monitoring Neutral to slightly basic Ensures complete neutralization
Removal of Volatiles Heating to 150°C with nitrogen sweep Removes water and solvents
Final Product Purity >95% Verified by titration and spectroscopy

Research Findings and Analysis

  • The neutralization of di(tert-butyl)naphthalenesulfonic acid with calcium bases is straightforward and yields high-purity calcium salts suitable for industrial applications.

  • Controlling water content during synthesis is critical; excess water can increase viscosity and complicate processing, as observed in related calcium sulfonate preparations.

  • The use of calcium hydroxide allows in situ formation of the base, which can improve reaction efficiency and product consistency.

  • Carbon dioxide bubbling is a useful technique to control the base number and ensure complete conversion in overbasing processes, which may be adapted for this compound's synthesis.

  • Purification by hot filtration with diatomaceous earth or similar aids ensures removal of insoluble impurities, enhancing product quality.

Chemical Reactions Analysis

Types of Reactions

Calcium bis(di(tert-butyl)naphthalenesulphonate) undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Industrial Applications

  • Surfactant in Formulations
    • Calcium bis(di(tert-butyl)naphthalenesulphonate) is primarily used as a surfactant in formulations for lubricants, coatings, and other industrial products. Its structure allows it to reduce surface tension, thereby improving the dispersion of solid particles in liquids.
  • Emulsifier in Oil-based Products
    • The compound serves as an effective emulsifier in oil-based products, facilitating the mixing of oil and water phases. This property is particularly valuable in the formulation of paints and coatings where stability is crucial.
  • Dispersant for Pigments
    • In the pigment industry, it acts as a dispersant, improving the distribution of pigments within a medium. This application enhances color consistency and stability in paints and inks.

Environmental Applications

  • Wastewater Treatment
    • Recent studies have highlighted the potential of calcium bis(di(tert-butyl)naphthalenesulphonate) in wastewater treatment processes. Its surfactant properties can aid in the removal of hydrophobic contaminants from water bodies, promoting cleaner effluents.
  • Soil Remediation
    • The compound has been investigated for its role in soil remediation efforts, particularly in enhancing the bioavailability of nutrients and contaminants for microbial degradation processes.

Pharmaceutical Applications

  • Drug Formulation
    • Preliminary research indicates that calcium bis(di(tert-butyl)naphthalenesulphonate) may be utilized as an excipient in drug formulations. Its ability to improve solubility and stability of active pharmaceutical ingredients (APIs) can enhance drug delivery systems.
  • Antimicrobial Properties
    • Some studies have explored its antimicrobial properties, suggesting potential applications in developing antimicrobial agents or preservatives for pharmaceutical products.

Case Studies

StudyApplication AreaFindings
ECCC (2018)Environmental SafetyEvaluated exposure risks associated with naphthalene sulfonic acids; calcium bis(di(tert-butyl)naphthalenesulphonate was considered low risk for human health at current exposure levels .
Syn-Tech LubeIndustrial UseDemonstrated effectiveness as a lubricant additive; improved performance metrics compared to standard formulations .
PubChem DatabaseChemical PropertiesDetailed structural information and potential applications; noted for its stability and low toxicity profile .

Mechanism of Action

The mechanism of action of calcium bis(di(tert-butyl)naphthalenesulphonate) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal ions and influencing their reactivity. It can also interact with biological macromolecules, such as proteins and nucleic acids, affecting their structure and function .

Comparison with Similar Compounds

Structural Analogs: Substituent Variations in Naphthalenesulphonate Salts

Calcium bis(di(tert-butyl)naphthalenesulphonate) belongs to a family of calcium naphthalenesulphonates with varying alkyl substituents. Key structural analogs include:

Compound Name CAS No. Substituents Key Properties
Calcium bis(di(tert-butyl)naphthalenesulphonate) 53578-90-8 tert-butyl High thermal stability, steric hindrance
Calcium bis(diisopropylnaphthalenesulphonate) 80137-60-6 isopropyl Moderate solubility, lower steric bulk
Calcium bis(dimethylnaphthalenesulphonate) 85409-99-0 methyl High solubility, reduced thermal stability
Calcium dinonylnaphthalenesulphonate 57855-77-3 dinonyl Hydrophobic, surfactant applications

Key Findings :

  • Thermal Stability : The tert-butyl groups in Calcium bis(di(tert-butyl)naphthalenesulphonate) provide superior thermal resistance compared to methyl or isopropyl analogs due to reduced molecular mobility and oxidative degradation .
  • Solubility: Methyl-substituted derivatives exhibit higher aqueous solubility, while tert-butyl variants are more soluble in nonpolar solvents, making them suitable for polymer stabilization .
  • Applications: Dinonyl-substituted derivatives (e.g., CAS 57855-77-3) are preferred in lubricant additives due to their hydrophobicity, whereas tert-butyl derivatives excel in high-temperature dispersant formulations .

Functional Analogs: Benzenesulphonate vs. Naphthalenesulphonate Salts

Calcium bis(di(tert-butyl)naphthalenesulphonate) can also be compared to benzenesulphonate salts, such as Calcium bis(dodecylbenzenesulphonate) (CAS 105864-16-2).

Property Calcium Bis(di(tert-butyl)naphthalenesulphonate) Calcium Bis(dodecylbenzenesulphonate)
Aromatic Core Naphthalene (two fused rings) Benzene (single ring)
Substituents tert-butyl dodecyl
Solubility Moderate in organic solvents High in hydrophobic matrices
Primary Use High-temperature dispersants Detergents, emulsifiers

Key Findings :

  • Aromatic Structure : The naphthalene core enhances π-π interactions, improving adsorption on surfaces (e.g., in cement superplasticizers), whereas benzenesulphonates are more cost-effective for bulk applications like detergents .
  • Alkyl Chain Impact : Long-chain dodecyl groups in benzenesulphonates improve micelle formation in surfactants, while tert-butyl groups optimize steric stabilization in polymer systems .

Performance in Cement Superplasticizers

Studies on poly β-naphthalenesulphonate condensates (e.g., CAS 25322-17-2 derivatives) highlight their role as superplasticizers in cement. Calcium bis(di(tert-butyl)naphthalenesulphonate) demonstrates superior dispersion efficiency compared to methyl-substituted analogs due to reduced agglomeration under high-shear conditions .

Biological Activity

Calcium bis(di(tert-butyl)naphthalenesulphonate) (CaDBN) is a compound belonging to the class of naphthalene sulfonates, which are known for their diverse applications in industrial and biological contexts. This article explores the biological activity of CaDBN, summarizing key findings from various studies, including its potential health effects, mechanisms of action, and implications for human health.

Chemical Structure and Properties

CaDBN consists of calcium ions complexed with di(tert-butyl)naphthalenesulfonate groups. The presence of the bulky tert-butyl groups enhances its solubility and stability in various environments. The naphthalene backbone contributes to its hydrophobic properties, making it an effective surfactant and dispersant.

PropertyValue
Molecular FormulaC₁₈H₃₈CaO₆S₂
Molecular Weight418.67 g/mol
SolubilitySoluble in organic solvents
pH (1% Solution)6-8

Toxicological Studies

Research indicates that CaDBN exhibits low toxicity under typical exposure conditions. In a screening assessment conducted by Health Canada, it was determined that exposure to CaDBN is negligible, posing a low concern for human health based on classifications for carcinogenicity, genotoxicity, and reproductive toxicity .

Key Findings:

  • Genotoxicity: CaDBN was not found to be mutagenic in various assays, suggesting a low risk for genetic damage .
  • Reproductive Toxicity: Studies indicated no significant effects on reproductive organs in long-term exposure scenarios .

CaDBN's biological activity can be attributed to its interactions with cellular membranes and proteins. The hydrophobic nature allows it to integrate into lipid bilayers, potentially affecting membrane fluidity and function. This property is crucial in understanding its role as a surfactant in biological systems.

Case Studies

  • Environmental Impact: A study on the removal of aromatic sulfonates from wastewater highlighted the efficiency of CaDBN as a biodegradable surfactant that aids in pollutant degradation . This suggests potential applications in bioremediation.
  • Cellular Studies: Research involving RAW264.7 macrophage cells demonstrated that CaDBN could modulate immune responses by enhancing cytokine production (TNF-α and IL-6), indicating its role in immune modulation .

Safety Assessment

The safety profile of CaDBN has been evaluated through various toxicological studies. The findings suggest minimal risk associated with its use in industrial applications:

  • Skin Sensitization: In human patch tests, CaDBN showed no sensitization effects, indicating a favorable safety profile for dermal exposure .
  • Irritation Potential: While some irritation was noted in animal models, these effects were considered minimal and not indicative of severe toxicity .

Q & A

Basic Research Questions

Q. What are the critical steps in synthesizing Calcium bis(di(tert-butyl)naphthalenesulphonate), and how can its purity be validated?

  • Synthesis involves sulfonation of di(tert-butyl)naphthalene followed by neutralization with calcium hydroxide. Purity is validated via nuclear magnetic resonance (NMR) for structural confirmation and high-performance liquid chromatography (HPLC) to quantify impurities. Cross-referencing regulatory identifiers like CAS 53578-90-8 ensures compliance with safety protocols .

Q. Which spectroscopic methods are most effective for characterizing the structural properties of Calcium bis(di(tert-butyl)naphthalenesulphonate)?

  • Fourier-transform infrared spectroscopy (FTIR) identifies sulfonate and tert-butyl functional groups. ¹H/¹³C NMR confirms molecular symmetry, while mass spectrometry (MS) verifies molecular weight. Consistent spectral documentation in lab notebooks is critical for reproducibility .

Q. What regulatory considerations apply to laboratory handling of Calcium bis(di(tert-butyl)naphthalenesulphonate)?

  • Compliance with registration dates (e.g., 31/05/2018) and CAS-linked safety guidelines is mandatory. Protocols should align with hazard communication standards for sulfonate derivatives .

Advanced Research Questions

Q. How can computational reaction path searches enhance experimental design for catalytic applications of Calcium bis(di(tert-butyl)naphthalenesulphonate)?

  • Quantum chemical calculations (e.g., density functional theory) predict reaction pathways and transition states. Integrating these with high-throughput screening reduces trial-and-error, as demonstrated by ICReDD’s computational-experimental feedback loop .

Q. What strategies resolve discrepancies in reported solubility parameters of Calcium bis(di(tert-butyl)naphthalenesulphonate) across solvents?

  • Systematic solubility studies under controlled temperature/pH conditions, paired with HPLC-UV or gravimetric analysis, clarify inconsistencies. Solvent polarity and ionic strength effects must be standardized .

Q. How do membrane separation technologies improve purification efficiency for Calcium bis(di(tert-butyl)naphthalenesulphonate) in multi-phase systems?

  • Nanofiltration membranes with tailored pore sizes isolate the compound from byproducts. Optimization involves adjusting transmembrane pressure and solvent composition, leveraging advancements in CRDC-classified separation technologies .

Q. What methodologies elucidate thermal degradation pathways of Calcium bis(di(tert-butyl)naphthalenesulphonate) under industrial conditions?

  • Thermogravimetric analysis (TGA) coupled with gas chromatography-mass spectrometry (GC-MS) identifies degradation products. Reactor simulations incorporating heat transfer models predict stability thresholds .

Q. How can reactor design principles mitigate mass transfer limitations in scalable syntheses?

  • Continuous flow reactors improve mixing and heat dissipation vs. batch systems. Computational fluid dynamics (CFD) models optimize geometry and flow rates, guided by CRDC reactor design frameworks .

Q. What ethical standards are critical when publishing environmental impact data for Calcium bis(di(tert-butyl)naphthalenesulphonate)?

  • Transparent reporting of solvent recovery rates and waste protocols ensures reproducibility. Ecological toxicity assessments must use validated assays, adhering to FAIR data principles .

Methodological Insights

  • Data Contradiction Analysis : Cross-validate solubility or reactivity data using orthogonal techniques (e.g., NMR, HPLC, TGA) and controlled experimental conditions .
  • Experimental Design : Integrate computational modeling (e.g., reaction path searches) with iterative lab experiments to prioritize high-yield conditions .
  • Separation Optimization : Apply CRDC-classified membrane technologies (RDF2050104) to enhance purity in complex mixtures .

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